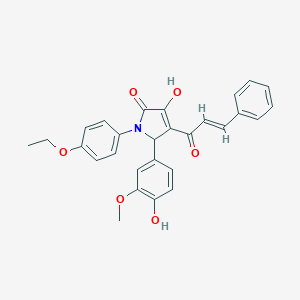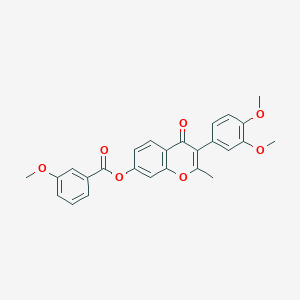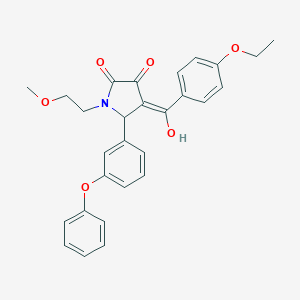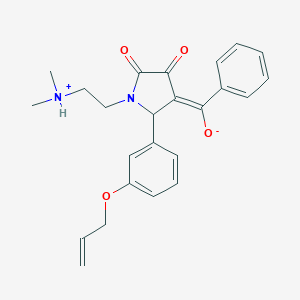
5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" is a compound that features a unique structure, integrating an allyloxy group, a benzoyl group, and a dimethylamino ethyl group within a hydroxy pyrrolone backbone. This distinctive configuration grants it a versatile role in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" generally involves a multi-step process:
Initial Reaction: : Starting with the formation of 3-(allyloxy)phenyl, this is achieved through an alkylation reaction where the allyloxy group is introduced to the phenyl ring.
Benzoylation: : The 4-benzoyl moiety is typically introduced via a Friedel-Crafts acylation reaction involving benzoyl chloride and an appropriate catalyst.
Pyrrolone Ring Formation: : A condensation reaction leads to the formation of the pyrrolone ring, involving the intermediate compounds formed in the previous steps.
Functional Group Introduction: : Finally, the 1-(2-(dimethylamino)ethyl) and 3-hydroxy groups are introduced through specific substitution reactions.
Industrial Production Methods: Industrial-scale production often employs optimized versions of these synthetic routes, with process intensification techniques such as continuous flow chemistry to enhance yield, reduce waste, and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the allyloxy and hydroxy groups, leading to the formation of oxides and hydroxides.
Reduction: : Reduction reactions can target the benzoyl group, converting it into corresponding alcohols.
Substitution: : The presence of reactive groups allows for substitution reactions, particularly nucleophilic substitutions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are typical reducing agents.
Substitution: : Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
Oxidation: : Oxidized forms such as carboxylic acids or ketones.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted analogs depending on the nucleophile used.
Aplicaciones Científicas De Investigación
"5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" finds application in:
Chemistry: : Utilized as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: : Functions as a probe in biological assays due to its unique structure.
Medicine: : Explored for potential pharmaceutical applications, particularly in drug discovery and development.
Industry: : Used in the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
The compound interacts with specific molecular targets through its reactive functional groups, which can form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction disrupts normal cellular processes, making it useful in both therapeutic and industrial contexts.
Molecular Targets and Pathways
Enzymatic Inhibition: : It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: : May modulate receptor activity through binding interactions, altering signaling pathways.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, "5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" is unique due to its combined functional groups, which confer specific reactivity and interaction potential.
Similar Compounds
3-(allyloxy)phenyl derivatives: : Similar in having the allyloxy functional group.
Benzoyl-substituted pyrrolones: : Share the pyrrolone ring and benzoyl group.
Dimethylaminoethyl-containing compounds: : Feature the dimethylaminoethyl group.
This compound’s unique combination of functional groups and its versatility in synthetic chemistry and various applications makes it a fascinating subject of study.
Propiedades
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-4-15-30-19-12-8-11-18(16-19)21-20(22(27)17-9-6-5-7-10-17)23(28)24(29)26(21)14-13-25(2)3/h4-12,16,21,27H,1,13-15H2,2-3H3/b22-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDXSNGGCHRAFS-LSDHQDQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B357012.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B357015.png)
![1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B357016.png)
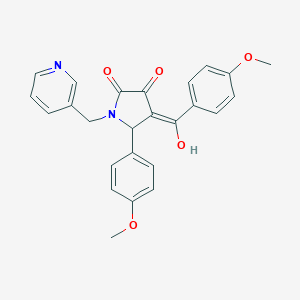
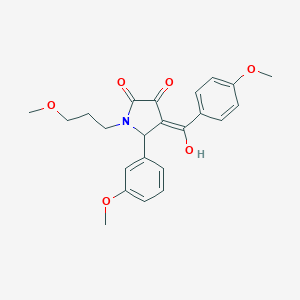
![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B357022.png)
![6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B357023.png)
![N-(Furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357025.png)
![2-(benzylsulfanyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357026.png)
![3-chloro-4-ethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B357029.png)
